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Cat. No.: B1663434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Diacetazotol, a d-acetylated

derivative of o-aminoazotoluene. It details the synthesis, physicochemical properties, and

analytical characterization of this compound. The guide includes detailed experimental

protocols for its preparation via acetylation of o-aminoazotoluene and for its characterization

using various spectroscopic techniques. Furthermore, a plausible signaling pathway associated

with the biological activity of its precursor, o-aminoazotoluene, is presented and visualized. This

document is intended to serve as a valuable resource for researchers and professionals in the

fields of medicinal chemistry, pharmacology, and drug development who are interested in azo

compounds and their derivatives.

Introduction
Diacetazotol, also known by its CAS Registry Number 83-63-6, is a chemical compound with

the systematic name N-Acetyl-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]acetamide.[1] It has

been historically used as a topical dermatological agent and is recognized for its activity

against dioxin-induced ethoxyresorufin-O-deethylase (EROD) activity, with an IC50 of 75±4 nM.

[2][3] The synthesis of Diacetazotol involves the acetylation of o-aminoazotoluene. This guide

provides a detailed methodology for this synthesis and for the subsequent characterization of

the final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1663434?utm_src=pdf-interest
https://www.benchchem.com/product/b1663434?utm_src=pdf-body
https://www.benchchem.com/product/b1663434?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3148291/
https://pubchem.ncbi.nlm.nih.gov/compound/7340
https://www.rsc.org/suppdata/md/c4/c4md00288a/c4md00288a1.pdf
https://www.benchchem.com/product/b1663434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Physicochemical Properties
A summary of the key quantitative data for Diacetazotol is presented in the table below for

easy reference and comparison.

Property Value Reference

IUPAC Name

N-Acetyl-N-[2-methyl-4-[(2-

methylphenyl)azo]phenyl]aceta

mide

[1]

CAS Registry Number 83-63-6 [1]

Molecular Formula C18H19N3O2 [1]

Molecular Weight 309.36 g/mol [1]

Appearance
Brick-red needles or stout, red

prisms
[1]

Melting Point
65 °C (needles), 75 °C

(prisms)
[1]

Solubility

Insoluble in water; soluble in

alcohol, benzene, chloroform,

ether, acetone, fixed oils, and

fats.

[1]

IC50 (EROD) 75 ± 4 nM [2]

Synthesis of Diacetazotol
The synthesis of Diacetazotol is achieved through the diacetylation of o-aminoazotoluene.

This is typically accomplished by treating o-aminoazotoluene with an acetylating agent such as

acetic anhydride or acetyl chloride in the presence of a base.[1]

Experimental Protocol: Acetylation of o-
Aminoazotoluene
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This protocol is a generalized procedure for the N-acetylation of an aromatic amine using acetic

anhydride and pyridine as a catalyst.

Materials:

o-Aminoazotoluene

Acetic anhydride (Ac₂O)

Dry pyridine

Dry dichloromethane (CH₂Cl₂)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

In a round-bottom flask, dissolve o-aminoazotoluene (1.0 equivalent) in dry pyridine (2–10

mL/mmol) under an inert atmosphere (e.g., Argon).

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (2.2 equivalents) to the solution.

Allow the reaction mixture to warm to room temperature and stir until the starting material is

completely consumed. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).
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Once the reaction is complete, quench the reaction by the slow addition of dry methanol.

The reaction mixture is then co-evaporated with toluene to remove pyridine.

Dilute the residue with dichloromethane (or ethyl acetate).

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.

The crude product can be purified by silica gel column chromatography using a hexane/ethyl

acetate gradient to yield pure Diacetazotol.

Characterization of Diacetazotol
A comprehensive characterization of the synthesized Diacetazotol is crucial to confirm its

identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons and the methyl groups. The two acetyl groups should give rise to two

distinct singlet peaks in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the

molecule, including the carbonyl carbons of the acetyl groups and the carbons of the

aromatic rings.

Infrared (IR) Spectroscopy
The IR spectrum of Diacetazotol is expected to exhibit characteristic absorption bands for the

C=O stretching of the amide functional groups, typically in the range of 1660-1760 cm⁻¹. Other

significant peaks will correspond to C-N stretching, aromatic C=C stretching, and C-H

stretching vibrations.

Mass Spectrometry (MS)
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Mass spectrometry will be used to determine the molecular weight of Diacetazotol. The mass

spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺

corresponding to the calculated molecular weight of 309.36 g/mol .

UV-Visible Spectroscopy
The UV-Vis spectrum of Diacetazotol, an azo dye, is expected to show strong absorption

bands in the visible region, which are responsible for its red color. The position of these bands

can be influenced by the solvent polarity.

Biological Activity and Signaling Pathway
While the direct signaling pathway of Diacetazotol is not extensively documented, its

precursor, o-aminoazotoluene, is known to be a carcinogen that can activate the mouse

Constitutive Androstane Receptor (mCAR).[1] This nuclear receptor is involved in the

metabolism of xenobiotics.

Proposed Signaling Pathway for Investigation
Based on the known activity of its precursor, a plausible area of investigation for Diacetazotol's
mechanism of action would be its interaction with nuclear receptors such as CAR and the Aryl

Hydrocarbon Receptor (AhR), which is involved in the response to dioxins. The inhibition of

EROD activity by Diacetazotol suggests a potential interaction with the AhR signaling pathway.
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Start: Hypothesis
Diacetazotol interacts with AhR pathway

Cell Culture
(e.g., HepG2 cells)

Treatment with Diacetazotol
(various concentrations)

EROD Assay
(Measure CYP1A1 activity)

qPCR Analysis
(Measure CYP1A1 mRNA levels)

Western Blot
(Measure AhR, ARNT, CYP1A1 protein levels)

Reporter Gene Assay
(XRE-luciferase construct)

Conclusion:
Elucidate mechanism of action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663434#synthesis-and-characterization-of-
diacetazotol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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